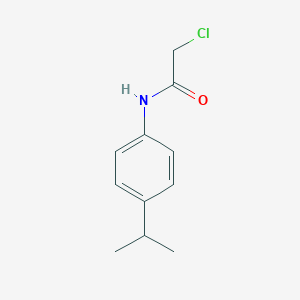

2-Chloro-N-(4-isopropylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPOAZHKOZEYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345803 | |

| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-61-3 | |

| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Chloro N 4 Isopropylphenyl Acetamide

Established Synthetic Routes for 2-Chloro-N-(4-isopropylphenyl)acetamide and Analogues

The formation of the amide linkage in this compound can be achieved through various reliable methods. The most common approaches include the direct acylation of the parent aniline (B41778), advanced C-H activation techniques, and the use of coupling agents to join the constituent amine and carboxylic acid fragments.

Acylation of Substituted Anilines with Chloroacetyl Chlorides

The most direct and widely employed method for synthesizing this compound is the N-acylation of 4-isopropylaniline (B126951) with chloroacetyl chloride. researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. chemistrytalk.orgmasterorganicchemistry.com

The reaction necessitates a base to neutralize the hydrogen chloride (HCl) byproduct that is formed, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. derpharmachemica.com A variety of bases and solvent systems have been successfully utilized for the synthesis of N-aryl chloroacetamides. sphinxsai.comijpsr.info Common bases include tertiary amines like triethylamine (B128534) or pyridine, as well as inorganic bases such as potassium carbonate. prepchem.comresearchgate.netorgsyn.org The choice of solvent can range from toluene (B28343) and dichloromethane (B109758) (DCM) to more polar options like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). sphinxsai.com For instance, syntheses of related N-aryl chloroacetamides have been effectively carried out using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF, yielding the desired amide products in high yields of 75-95%. sphinxsai.comresearchgate.net Another approach involves using potassium carbonate as the base in a solvent like DMF. prepchem.com

Table 1: Representative Conditions for Acylation of Anilines with Chloroacetyl Chloride

| Amine Substrate | Base | Solvent | Typical Yield | Reference |

| Substituted Anilines | DBU | THF | 75-95% | sphinxsai.com |

| Substituted Anilines | Potassium Carbonate | DMF | Good | prepchem.com |

| Substituted Anilines | Pyridine | Toluene | Good | orgsyn.org |

| Substituted Anilines | Triethylamine | Dioxane | Moderate-Good | sphinxsai.com |

| Substituted Anilines | Potassium Carbonate | Benzene (B151609) | Moderate-Good | sphinxsai.com |

This method is highly versatile and can be adapted for a wide range of substituted anilines and acyl chlorides. tandfonline.comtandfonline.com

Palladium-Catalyzed C(sp²)-H Chlorination Strategies Utilizing N-Chloro-N-fluorobenzenesulfonylamide (CFBSA)

More advanced synthetic strategies involve the direct functionalization of C-H bonds, which are considered more atom-economical. Palladium-catalyzed ortho-halogenation of acetanilides represents an analogous strategy for introducing a chlorine atom onto the aromatic ring of a pre-formed amide. beilstein-journals.orgnih.govcolab.ws This method utilizes the existing amide group as a directing group to achieve high regioselectivity. acs.org

While the specific use of N-Chloro-N-fluorobenzenesulfonylamide (CFBSA), a highly reactive chlorinating reagent, is a novel approach, the broader strategy has been demonstrated with other chlorinating agents like N-chlorosuccinimide (NCS). rsc.orgresearchgate.net In a typical palladium-catalyzed C–H activation reaction for an acetanilide, a palladium catalyst such as Pd(OAc)₂ facilitates the regioselective chlorination at the ortho position of the aromatic ring. beilstein-journals.orgnih.gov This method, while not a primary route to this compound itself, is a powerful tool for creating more complex, substituted analogues by functionalizing the C(sp²)-H bonds of the phenyl ring. researchgate.net

Coupling Reactions via Carbodiimide-Based Reagents in Analogous Acetamide (B32628) Synthesis

An alternative to using a reactive acyl chloride is the direct coupling of a carboxylic acid (chloroacetic acid) with an amine (4-isopropylaniline) using a dehydrating agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. chemistrysteps.compeptide.comcreative-proteomics.com

These reagents activate the carboxyl group of chloroacetic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine, 4-isopropylaniline, to form the desired amide bond, releasing a urea (B33335) byproduct. chemistrysteps.comthermofisher.com This method avoids the generation of HCl and can be performed under mild conditions. creative-proteomics.com To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.gov The use of EDC is particularly advantageous in protocols where easy removal of byproducts is desired, as the corresponding urea is water-soluble. peptide.comnih.gov

Mechanistic Insights into Chloroacetamide Formation Reactions

The primary route for forming this compound, the acylation of 4-isopropylaniline with chloroacetyl chloride, proceeds via a well-established nucleophilic acyl substitution mechanism. chemistrytalk.orglscollege.ac.in

The reaction pathway can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. masterorganicchemistry.comlscollege.ac.in

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the electrons from the oxygen atom.

Elimination of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate. masterorganicchemistry.com

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture (e.g., triethylamine, pyridine, or another molecule of aniline) removes the proton from the nitrogen atom to yield the final, neutral this compound product and a salt byproduct (e.g., triethylammonium (B8662869) chloride). derpharmachemica.com

This addition-elimination sequence is characteristic of reactions involving carboxylic acid derivatives. masterorganicchemistry.comlscollege.ac.in The reaction is generally irreversible due to the high reactivity of the acyl chloride and the neutralization of the HCl byproduct by the base.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters, with the solvent system playing a particularly critical role. tandfonline.com

Solvent System Effects on Reaction Efficiency

The choice of solvent significantly influences the rate and outcome of the acylation reaction. Solvents not only dissolve the reactants but can also affect the stability of intermediates and transition states. Studies on the N-acetylation of anilines have shown that polar aprotic solvents often facilitate the reaction. derpharmachemica.comresearchgate.net

For example, in studies involving the acylation of various anilines, solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and THF have been investigated. derpharmachemica.comsphinxsai.com One study found that for the N-acetylation of anilines using acetyl chloride in the presence of K₂CO₃ and a phase-transfer catalyst, DMF was among the best choices. derpharmachemica.com Another investigation into the synthesis of N-aryl chloroacetamides found that the combination of DBU as a base and THF as the solvent gave excellent results, with high yields obtained at room temperature. sphinxsai.com The use of phosphate (B84403) buffer as a medium has also been reported as an eco-friendly and efficient system for N-chloroacetylation, allowing for rapid reaction times and easy product isolation. tandfonline.com

Table 2: Effect of Solvent on N-Acetylation of Anilines

| Solvent | Base/Catalyst System | Reaction Time | Yield/Efficiency | Reference |

| DMF | K₂CO₃ / TBAB | 15-30 min | High Yield | derpharmachemica.com |

| Acetonitrile | K₂CO₃ / TBAB | 15-30 min | Good Yield | derpharmachemica.comresearchgate.net |

| Chloroform | K₂CO₃ / TBAB | 15-30 min | Moderate Yield | derpharmachemica.com |

| Ethyl Acetate (B1210297) | K₂CO₃ / TBAB | 15-30 min | Moderate Yield | derpharmachemica.com |

| THF | DBU | 3-6 hours | 75-95% | sphinxsai.com |

| Phosphate Buffer | None (Buffer acts as HCl scavenger) | ~20 min | High Yield | tandfonline.com |

The data indicates that polar aprotic solvents generally promote higher efficiency in these acylation reactions. The selection of the optimal solvent depends on the specific base used, the desired reaction temperature, and the solubility of the reactants and products.

Temperature and Time Dependence in Synthetic Protocols

The synthesis of N-substituted chloroacetamides, including this compound, is highly sensitive to reaction temperature and duration. These parameters are critical in controlling reaction kinetics, minimizing side-product formation, and maximizing yield. While specific protocols for the title compound are not detailed in the provided search results, analysis of analogous syntheses for related compounds provides insight into the typical conditions employed.

Generally, the reaction involves the acylation of an aniline derivative with chloroacetyl chloride. The initial phase of the reaction is often conducted at a reduced temperature to manage the exothermic nature of the acylation. For instance, in the synthesis of similar compounds, reactants are combined in an ice bath (approximately 0°C). nih.govnih.gov This cooling is crucial to prevent the uncontrolled reaction and potential degradation of reactants or products.

Following the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a period ranging from two to four hours. nih.govneliti.com This duration allows the reaction to proceed to completion. In some cases, more elevated temperatures and significantly longer reaction times are necessary. For example, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide from its precursors was achieved by refluxing at 85°C for 30 hours. researchgate.net The choice of temperature and time is dictated by the specific reactivity of the aniline substrate and the solvent used. Monitoring the reaction's progress, often by thin-layer chromatography, is a common practice to determine the optimal reaction time. ijpsr.info

Table 1: Reaction Conditions for Synthesis of Analogous N-Aryl Chloroacetamides

| Compound Synthesized | Initial Temperature | Reaction Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Ice-bath | Room Temperature | 30 minutes | nih.gov |

| 2-Chloro-N-(3-hydroxyphenyl)acetamide | Cooled | Room Temperature | 4 hours | neliti.com |

| 2-Chloro-N-(4-nitrophenyl)acetamide | Ice-bath | Room Temperature | 4 hours | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Not specified | 85°C | 30 hours | researchgate.net |

Catalytic Approaches in Amide Synthesis

Catalysis plays a significant role in the synthesis of amides like this compound, primarily to facilitate the reaction and neutralize acidic byproducts. The reaction between an amine (4-isopropylaniline) and an acyl chloride (chloroacetyl chloride) generates hydrogen chloride (HCl) as a byproduct. This acid can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to scavenge the HCl.

A common approach involves the use of a tertiary amine, such as triethylamine, which acts as a non-nucleophilic base. nih.govchemicalbook.com It reacts with the generated HCl to form triethylamine hydrochloride, a salt that often precipitates from the reaction mixture and can be removed by filtration. nih.gov This maintains the concentration of the free amine available for acylation.

Purification and Isolation Techniques in Chloroacetamide Synthesis

Achieving a high degree of purity for the synthesized this compound is essential for its subsequent use. The primary methods for purification and isolation are recrystallization and chromatographic techniques.

Recrystallization Methodologies for Product Refinement

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The crude product obtained after the initial reaction work-up is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.

For N-substituted chloroacetamides, ethanol (B145695) is a commonly reported solvent for recrystallization. nih.govekb.eg The process involves dissolving the crude solid in a minimal amount of hot ethanol and then allowing the solution to cool slowly. This slow cooling promotes the formation of well-defined, pure crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. nih.gov The selection of the recrystallization solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 2: Recrystallization Solvents for Analogous Chloroacetamides

| Compound Purified | Recrystallization Solvent | Reference |

|---|---|---|

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Ethanol | nih.gov |

| Diorganyl selenide (B1212193) from 2-chloro-N-arylacetamide | Ethanol | ekb.eg |

| Reddish-brown crystals from N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide reaction | Chloroform | ekb.eg |

Chromatographic Separation Techniques for High Purity Isolation

When recrystallization does not yield a product of sufficient purity, or for isolating compounds from complex mixtures, chromatographic techniques are employed. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Flash column chromatography is a common preparative technique used for purifying organic compounds. In the synthesis of a related compound, 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, the product was purified by flash chromatography using a gradient of 0-40% ethyl acetate in hexanes as the mobile phase. chemicalbook.com This technique allows for the efficient separation of the desired product from unreacted starting materials and side products.

For analytical purposes, to assess purity or monitor reaction progress, High-Performance Liquid Chromatography (HPLC) is often used. A reverse-phase (RP) HPLC method has been described for the analysis of a structurally related acetamide derivative, using a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. sielc.com Such methods are scalable and can be adapted for the preparative isolation of high-purity compounds. sielc.com

Derivatization Strategies from this compound Precursors

The 2-chloro-N-arylacetamide scaffold, including this compound, serves as a versatile intermediate in organic synthesis. The presence of the reactive carbon-chlorine bond allows for a variety of nucleophilic substitution reactions, making it a valuable precursor for creating more complex molecules.

These compounds are key building blocks for synthesizing various derivatives with potential applications in medicinal and agrochemical fields. nih.gov For instance, N-(substituted phenyl)-2-chloroacetamides have been used to synthesize (quinolin-8-yloxy) acetamide and 2,5-piperazinedione (B512043) derivatives. nih.gov

Furthermore, the reactive chloride can be displaced by chalcogen nucleophiles. 2-chloro-N-arylacetamides react with sodium hydrogen selenide to produce diorganyl selenide compounds. ekb.eg Similarly, reaction with sodium chalcogenates can lead to the formation of cyclic chalcogenide compounds. ekb.eg These derivatization strategies highlight the utility of this compound as a starting material for generating a diverse range of functionalized molecules.

Structure Activity Relationship Sar and Structural Modification Studies of 2 Chloro N 4 Isopropylphenyl Acetamide

Influence of Halogen Substitution on Biological Activity Profiles

The presence and nature of a halogen atom are critical determinants of the biological activity in many pharmacologically active molecules. researchgate.net In the context of N-phenylacetamide derivatives, halogen substitution can significantly alter the compound's electronic, steric, and lipophilic properties, thereby influencing its potency and selectivity. nih.gov

For chloroacetamide herbicides, the chloro group on the acetamide (B32628) moiety is a key feature, acting as a leaving group in alkylation reactions with biological nucleophiles, which is a proposed mechanism of action. nih.govresearchgate.net The reactivity of the C-Cl bond is fundamental to its herbicidal effect, which often involves the inhibition of very-long-chain fatty acid synthases (VLCFAs). ekb.egresearchgate.net

Studies on related N-phenylacetamides have shown that substituting the phenyl ring with different halogens (F, Cl, Br) can modulate activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, halogen substitution generally increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors. nih.gov The position of the halogen is also critical; 3-substituted chloro, bromo, and fluoro analogues displayed higher affinity compared to their 2- or 4-substituted counterparts. nih.gov In another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties, compounds with a 4-fluoro substituent on the benzene (B151609) ring demonstrated the most potent antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com This suggests that the high electronegativity and small size of fluorine can be beneficial for specific biological interactions.

The influence of halogen substitution can be summarized in the following table, based on general findings from related compound series.

| Halogen (at para-position) | Electronegativity | van der Waals Radius (Å) | General Influence on Bioactivity |

| Fluorine (F) | 3.98 | 1.47 | Often increases metabolic stability and binding affinity. mdpi.com |

| Chlorine (Cl) | 3.16 | 1.75 | Provides a good balance of lipophilicity and reactivity for alkylation. nih.gov |

| Bromine (Br) | 2.96 | 1.85 | Increases lipophilicity; can enhance membrane permeability. researchgate.net |

| Iodine (I) | 2.66 | 1.98 | Significantly increases lipophilicity and size, may lead to steric hindrance. |

This table presents generalized trends; specific effects are target-dependent.

Role of the Isopropyl Group in Modulating Molecular Interactions and Biological Response

The 4-isopropylphenyl moiety is a significant feature of the title compound. The isopropyl group, in particular, plays a multifaceted role in defining the molecule's physicochemical properties and its interaction with biological systems.

The isopropyl group makes two primary contributions to the molecule's profile: steric bulk and increased lipophilicity.

Steric Contributions: The branched nature of the isopropyl group provides more steric bulk than a linear propyl group. This specific size and shape can be crucial for fitting into the hydrophobic pockets of target enzymes or receptors, potentially leading to higher binding affinity and selectivity compared to smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups. QSAR models often use steric parameters like Taft's Es to quantify such effects. ijnrd.org

Lipophilicity Contributions: Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug-likeness and biological activity. sci-hub.se Alkyl groups are known to increase lipophilicity. The insertion of an isopropyl group significantly increases the hydrophobicity of the phenyl ring. researchgate.net This is quantified by the Hansch π parameter, which is a measure of the lipophilicity contribution of a substituent. The positive π value for the isopropyl group indicates it favors partitioning into a lipid environment over an aqueous one. beilstein-journals.org

Table of Physicochemical Parameters for Relevant Substituents

| Substituent | Hansch π Value | Molar Refractivity (MR) | Taft Steric Parameter (Es) |

|---|---|---|---|

| -H | 0.00 | 1.03 | 1.24 |

| -CH₃ | 0.56 | 5.65 | 0.00 |

| -CH(CH₃)₂ (Isopropyl) | 1.53 | 14.98 | -0.47 |

| -C(CH₃)₃ (tert-Butyl) | 1.98 | 19.62 | -1.54 |

Data compiled from literature sources on QSAR parameters. ijnrd.orgbeilstein-journals.org

The increased lipophilicity conferred by the isopropyl group directly impacts the molecule's pharmacokinetic profile. Higher lipophilicity generally correlates with enhanced permeability across biological membranes, such as the cell membranes of target weeds or microbes. researchgate.net This improved transport allows the compound to reach its intracellular site of action more efficiently.

However, the relationship is not always linear; excessive lipophilicity can lead to poor aqueous solubility or non-specific binding to lipid bilayers, which can reduce bioavailability. researchgate.net The isopropyl group often provides a balance, enhancing membrane permeability without making the molecule overly lipophilic. This balance is crucial for effective target engagement, as the molecule must traverse both aqueous and lipid environments to reach and bind its target, such as the VLCFAs enzyme in the case of herbicidal action. researchgate.netresearchgate.net

Systematic Variations of the Phenyl Ring Substituents and Their Bioactivity Consequences

The N-phenylacetamide scaffold allows for extensive modification to probe SAR. Besides the para-isopropyl group, the introduction of other substituents at various positions on the phenyl ring can drastically alter biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on chloroacetamides and related N-phenylacetamides have demonstrated that the electronic and steric nature of these substituents, as well as their position (ortho, meta, or para), are key. nih.govproquest.com

Research on various N-arylacetamide series reveals consistent patterns:

Steric Effects : The size and position of substituents are critical. Large substituents at the ortho positions can cause steric hindrance, potentially twisting the phenyl ring relative to the acetamide plane. nih.gov This conformational change can either enhance or diminish binding to a biological target. In some chloroacetamide herbicides, specific substitution patterns at the 2- and 6-positions of the phenyl ring are essential for high activity. researchgate.net

Positional Isomerism : The location of the substituent matters significantly. In a study of sigma receptor ligands, 3-substituted phenylacetamide analogues generally showed higher affinity than the corresponding 2- or 4-substituted compounds. nih.gov This highlights the importance of matching the substituent's position with the specific topology of the receptor's binding site.

Modification of the Acetamide Linkage and Its Effect on Pharmacological Properties

The acetamide linkage (-NH-CO-) is a cornerstone of the molecule's structure and function. It serves as a rigidifying linker and participates in hydrogen bonding, which is often crucial for target recognition. nih.gov Modifying this linkage is a common strategy in medicinal chemistry to fine-tune a compound's properties. nih.gov

Potential modifications and their expected consequences include:

N-Alkylation or N-Arylation : Replacing the amide hydrogen with an alkyl or aryl group would prevent it from acting as a hydrogen bond donor. This can dramatically decrease binding affinity if that hydrogen bond is critical for target interaction.

Thioamide Substitution : Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic properties, bond lengths, and hydrogen bonding capacity of the linkage. Thioamides are generally better hydrogen bond donors but weaker acceptors than their amide counterparts.

Chain Length Modification : Altering the length of the chloro-alkyl chain (e.g., from chloroacetyl to chloropropionyl) would change the distance and geometry between the reactive chloro-group and the N-phenyl portion of the molecule. This can impact the alkylating reactivity and the fit within the target's active site. nih.gov

Bioisosteric Replacement : The entire amide bond could be replaced with a bioisostere, such as an ester, a reverse amide, or a stable mimic like a triazole. archivepp.com Such changes would profoundly affect the molecule's chemical stability, metabolic profile, and binding mode. For instance, replacing an amide with an ester would remove hydrogen bond donating capability and introduce susceptibility to esterase enzymes.

Comparative Analysis of 2-Chloro-N-(4-isopropylphenyl)acetamide with Related Acetamide and Acetylphenyl Derivatives

The biological activity of this compound can be better understood by comparing it to structurally related compounds, particularly other chloroacetamide herbicides. wikipedia.org The chloroacetamide class includes several commercially successful herbicides like Alachlor (B1666766), Metolachlor (B1676510), and Butachlor (B1668075). researchgate.net

These herbicides share the N-substituted 2-chloroacetamide (B119443) core, which is responsible for their mechanism of action: the alkylation of key enzymes like VLCFAs. researchgate.netekb.eg The primary differences lie in the substitution patterns on the N-aryl (or N-alkyl) group, which modulate their selectivity, potency, and physicochemical properties like water solubility and soil half-life.

Comparative Table of Chloroacetamide Herbicides

| Compound | N-Substituent | Key Structural Features | Primary Use |

|---|---|---|---|

| This compound | 4-isopropylphenyl | Monosubstituted phenyl ring with a bulky, lipophilic group. | Investigational/Research scbt.com |

| Alachlor | 2,6-diethyl-N-(methoxymethyl)phenyl | Di-ortho alkyl substitution; N-methoxymethyl group. | Pre-emergence herbicide for corn, soybeans. |

| Metolachlor | 2-ethyl-6-methyl-N-(2-methoxy-1-methylethyl)phenyl | Chiral center and chiral axis; di-ortho substitution. | Pre-emergence herbicide for corn, soybeans, cotton. researchgate.net |

| Butachlor | 2,6-diethyl-N-(butoxymethyl)phenyl | Di-ortho alkyl substitution; N-butoxymethyl group. | Pre-emergence herbicide for rice. |

| Acetochlor (B104951) | 2-ethyl-6-methyl-N-(ethoxymethyl)phenyl | Di-ortho substitution; N-ethoxymethyl group. | Pre-emergence herbicide for corn. ekb.eg |

The comparison reveals a common theme: high herbicidal activity in this class is often associated with di-ortho substitution (e.g., two ethyl groups or an ethyl and a methyl group) on the phenyl ring. researchgate.net This pattern suggests that steric bulk around the amide bond is crucial, possibly to enforce a specific conformation necessary for binding to the target enzyme. The subject compound, with only a single para-substituent, represents a structurally simpler analogue. While it possesses the necessary chloroacetamide warhead and a lipophilic N-aryl group, its activity profile is likely different from the di-ortho substituted commercial herbicides due to its distinct steric and electronic properties.

Analogs with Alternative Halogens (e.g., Bromine)

The chlorine atom in the α-position of the acetamide is a critical feature for the biological activity of this compound and other chloroacetamide herbicides. This halogen enhances the electrophilicity of the α-carbon, making the compound an effective alkylating agent. This reactivity allows it to covalently bind to biological nucleophiles, such as the sulfhydryl groups of enzymes, thereby inhibiting vital plant processes.

Replacing the chlorine atom with other halogens, such as bromine, can modulate this reactivity. For instance, the bromo-analog, 2-Bromo-N-(4-isopropylphenyl)acetamide, is structurally very similar. Generally, the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, which can lead to a higher alkylating reactivity. While specific comparative studies on the herbicidal efficacy of this compound versus its bromo-analog are not extensively detailed in readily available literature, the principles of chemical reactivity suggest that the bromo-analog would also exhibit biological activity. The synthesis of such bromo-analogs typically involves the acylation of an amine with a bromoacetylating agent like bromoacetyl chloride. ontosight.ai

The choice of halogen is a delicate balance; while higher reactivity might suggest increased potency, it could also lead to lower selectivity and increased non-target toxicity. The stability of the chloro-substituent has proven to be effective for a wide range of commercial chloroacetamide herbicides.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |

| This compound | C11H14ClNO | 211.69 | N/A (Parent Compound) |

| 2-Bromo-N-(4-isopropylphenyl)acetamide | C11H14BrNO | 256.14 | Chlorine atom is replaced by a Bromine atom. cymitquimica.com |

This table is generated based on the provided text and general chemical knowledge.

Non-Halogenated Acetamide Counterparts

To understand the essential role of the halogen, it is useful to consider the non-halogenated counterpart, N-(4-isopropylphenyl)acetamide. nih.gov This molecule lacks the α-chloro substituent, which is the key functional group responsible for the alkylating capacity of chloroacetamide herbicides. The absence of the chlorine atom drastically reduces the electrophilic character of the α-carbon, rendering the molecule largely inactive as an herbicide through the typical chloroacetamide mode of action.

The herbicidal activity of chloroacetamides is dependent on their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) by alkylating the enzymes involved. ekb.eg Without the reactive chloroacetyl group, the non-halogenated analog cannot form the covalent bonds necessary for this inhibition. Therefore, N-(4-isopropylphenyl)acetamide does not exhibit the same herbicidal properties. This comparison underscores the critical importance of the α-chloro substitution for the biological activity of this class of compounds. The structural simplicity of arylacetamides, however, makes them useful intermediates in the synthesis of other biologically active substances. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |

| This compound | C11H14ClNO | 211.69 | Contains an α-chloro substituent. |

| N-(4-isopropylphenyl)acetamide | C11H15NO | 177.24 | Lacks the α-chloro substituent. nih.govuni.lu |

This table is generated based on the provided text and data from cited sources.

Comparison with Structurally Similar Herbicides (e.g., Metolachlor, Acetochlor, Alachlor, Propachlor)

This compound belongs to the broader class of chloroacetamide herbicides, which includes commercially successful compounds like Metolachlor, Acetochlor, Alachlor, and Propachlor (B1678252). wisc.edu While they all share the essential 2-chloroacetamide pharmacophore, they differ in the substitution pattern on the N-phenyl ring and the N-alkyl group. These structural variations influence their herbicidal activity, crop selectivity, and environmental persistence. dss.go.th

Alachlor, Acetochlor, and Metolachlor are all N-alkoxymethyl or N-alkoxyalkyl derivatives of 2',6'-disubstituted anilines. nih.gov The substituents at the 2' and 6' positions of the phenyl ring are crucial for preventing rotation around the N-phenyl bond, which is important for activity. The nature of the N-substituent also affects their metabolic pathways and persistence. For example, Metolachlor is generally more persistent in aquatic systems than Alachlor. dss.go.th

Propachlor (2-chloro-N-isopropylacetanilide) is structurally simpler, lacking the substituents on the phenyl ring and having a simple isopropyl group on the nitrogen.

The mode of action for these herbicides is similar; they all inhibit the synthesis of very-long-chain fatty acids. ekb.eg However, differences in their N-substituent groups can lead to variations in their metabolic breakdown and cytotoxicity. For instance, studies have shown differences in the cytotoxicity of Alachlor, Acetochlor, and Metolachlor in rat and human hepatocytes, which may be related to their metabolism. nih.gov

| Herbicide | Chemical Structure | Key Structural Features |

| This compound | N-phenylacetamide with a 4-isopropyl group. | |

| Metolachlor agropages.com | 2',6'-disubstituted aniline (B41778) (2-ethyl-6-methyl). N-alkoxyalkyl group (2-methoxy-1-methylethyl). dss.go.th | |

| Acetochlor nih.gov | 2',6'-disubstituted aniline (2-ethyl-6-methyl). N-alkoxymethyl group (ethoxymethyl). wisc.edu | |

| Alachlor | 2',6'-disubstituted aniline (2,6-diethyl). N-alkoxymethyl group (methoxymethyl). dss.go.th | |

| Propachlor | Unsubstituted N-phenyl ring. N-isopropyl group. |

This table is generated based on the provided text and general chemical knowledge.

Enantioselective Recognition in Chiral Derivatives of Chloroacetamides

Many biologically active molecules, including some chloroacetamide herbicides, are chiral. Chirality arises when a molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can interact differently with chiral biological systems, such as enzymes and receptors. This often results in one enantiomer (the eutomer) exhibiting significantly higher desired biological activity than the other (the distomer). nih.govresearchgate.net

Several commercial chloroacetamide herbicides, such as Metolachlor, possess a chiral center. nih.gov The herbicidal activity is mainly influenced by this chiral center, with the S-isomers being the more active ones. researchgate.net This enantioselectivity is a clear example of how the three-dimensional structure of a molecule is critical for its interaction with its biological target.

The basis for this recognition lies in the formation of diastereomeric complexes between the chiral herbicide and its chiral biological target. The different spatial arrangements of the enantiomers lead to different binding affinities and, consequently, different biological responses. mdpi.com Research into the mechanisms of enantioselective recognition, for instance by developing enantioselective antibodies against specific enantiomers of herbicides like Metolachlor, provides deeper insights into these interactions and can aid in the development of more effective and environmentally benign agrochemicals. nih.gov

Biological Activities and Mechanistic Studies of 2 Chloro N 4 Isopropylphenyl Acetamide and Its Derivatives

Enzyme Inhibition Studies

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition and Prostaglandin (B15479496) Pathway Modulation

The cyclooxygenase (COX) enzymes are key players in the prostaglandin synthesis pathway and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-1 and COX-2 isoenzymes reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutive COX-1 enzyme. nih.gov

A variety of acetamide (B32628) derivatives have been investigated as potential COX inhibitors. archivepp.com The general structure of these compounds, particularly the presence of an N-aryl acetamide moiety, is a feature found in some known COX inhibitors. For instance, derivatization of the carboxylate group in some NSAIDs, such as indomethacin, into primary and secondary amides has been shown to generate potent and selective COX-2 inhibitors. nih.gov The nitrogen atom of the acetamide moiety in some derivatives has been observed to form hydrogen bonds with key amino acid residues like Ser 353 and Trp 387 within the active site of the COX-2 enzyme, which may contribute to their inhibitory activity. archivepp.com

Given that 2-Chloro-N-(4-isopropylphenyl)acetamide possesses an N-aryl acetamide scaffold, it is plausible that it could exhibit inhibitory activity against COX enzymes. The nature and position of substituents on the aryl ring can significantly influence the potency and selectivity of COX inhibition. researchgate.net The 4-isopropylphenyl group in the target compound would be a key determinant of its interaction with the active site of COX isoenzymes. However, without direct experimental data, its specific activity and selectivity for COX-1 versus COX-2 remain speculative.

Other Metabolic Enzyme System Interactions

The metabolism of xenobiotics, including pharmaceuticals and agricultural chemicals, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govnih.gov Studies on chloroacetamide herbicides, which share the chloroacetamide functional group with the compound of interest, have provided insights into their metabolic pathways.

Research on chloroacetamide herbicides like acetochlor (B104951) and butachlor (B1668075) has demonstrated that they are metabolized by human liver microsomes. nih.gov The specific cytochrome P450 isoforms identified as responsible for the metabolism of these herbicides are CYP3A4 and CYP2B6. nih.gov The metabolic processes for these related compounds often involve N-dealkylation and C-dealkylation reactions. researchgate.net For instance, the metabolism of acetochlor and metolachlor (B1676510) can lead to the formation of 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), while alachlor (B1666766) and butachlor can be metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). nih.gov

Based on these findings, it is reasonable to hypothesize that this compound would also be a substrate for cytochrome P450 enzymes, likely involving hydroxylation of the isopropyl group or the aromatic ring, as well as potential N-dealkylation or dechlorination pathways. The specific CYP isoforms involved and the resulting metabolites would require dedicated metabolic studies.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Chloroacetamide Herbicides

| Chloroacetamide Compound | Major Metabolizing CYP Isoforms in Humans |

|---|---|

| Acetochlor | CYP3A4, CYP2B6 |

| Butachlor | CYP3A4, CYP2B6 |

| Metolachlor | CYP3A4, CYP2B6 |

Data sourced from studies on chloroacetamide herbicides. nih.gov

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition in Antimicrobial Contexts

There is currently no available scientific literature that directly links this compound or its close derivatives to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). While some acetamide derivatives have been reported to possess antimicrobial properties, their mechanisms of action have been attributed to other targets. nih.gov For example, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggested that its antibacterial activity against Klebsiella pneumoniae may involve the inhibition of penicillin-binding protein (PBP), an enzyme crucial for bacterial cell wall synthesis. nih.gov The presence of the chloro atom in chloroacetamide derivatives appears to be important for their antimicrobial efficacy. nih.gov

Therefore, while the broader class of chloroacetamides has shown antimicrobial potential, there is no evidence to suggest that this activity is mediated through the inhibition of TrmD for this compound. Further research would be necessary to explore this specific enzymatic interaction.

Anti-inflammatory Response Modulation

Regulation of Pro-inflammatory Cytokine Production in Cellular Models

Pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response. The modulation of their production is a critical mechanism for many anti-inflammatory agents.

Studies on acetamide derivatives have indicated their potential to regulate the production of these pro-inflammatory cytokines. For instance, N-(2-hydroxy phenyl) acetamide has been shown to possess anti-inflammatory and anti-arthritic properties in a rat model of adjuvant-induced arthritis. researchgate.netnih.gov In this study, treatment with N-(2-hydroxy phenyl) acetamide led to a significant reduction in the serum levels of IL-1β and TNF-α compared to the diseased control group. researchgate.netnih.gov

These findings suggest that the acetamide scaffold can be a key pharmacophore for the inhibition of pro-inflammatory cytokine production. Consequently, this compound may also exert anti-inflammatory effects by modulating the expression of cytokines like IL-1β and TNF-α in inflammatory cells. However, this hypothesis needs to be validated through direct experimental testing on relevant cellular models.

Table 2: Effect of N-(2-hydroxy phenyl) acetamide on Pro-inflammatory Cytokines in Adjuvant-Induced Arthritic Rats

| Treatment Group | Serum IL-1β Levels | Serum TNF-α Levels |

|---|---|---|

| Diseased Control | Increased | Increased |

| N-(2-hydroxy phenyl) acetamide (5mg/kg) | Reduced | Reduced |

| N-(2-hydroxy phenyl) acetamide (10mg/kg) | Reduced | Reduced |

Qualitative data based on the findings reported by Siddiqui et al. researchgate.netnih.gov

Cellular and Molecular Pathways Involved in Anti-inflammatory Effects

The anti-inflammatory effects of various compounds are often mediated through their interaction with specific cellular and molecular signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines.

While direct evidence for this compound is lacking, studies on other anti-inflammatory compounds with acetamide moieties suggest that the NF-κB pathway could be a potential target. For instance, a recent study on novel acetamide-sulfonamide scaffolds indicated their potential interaction with the NF-κB pathway as part of their anti-inflammatory and antioxidant effects. nih.gov The inhibition of the NF-κB signaling cascade would lead to a downstream reduction in the production of inflammatory mediators.

Anticancer Potential and Antineoplastic Mechanisms

The anticancer properties of this compound and its derivatives have been a subject of scientific investigation, with studies exploring their effects on various cancer cell lines and the underlying molecular mechanisms. Research has focused on their ability to induce programmed cell death (apoptosis), modulate critical signaling pathways involved in cell survival and proliferation, and inhibit key enzymes implicated in cancer progression.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HCT116)

While direct studies on the induction of apoptosis in MCF-7 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines by this compound are not extensively documented in the reviewed literature, research on related acetamide derivatives provides insights into the potential pro-apoptotic activities of this class of compounds. For instance, studies on other acetamide derivatives have demonstrated their capability to inhibit the growth of these cancer cell lines.

One study investigated the antitumor effect of N-(2-hydroxyphenyl) acetamide (NA-2) on MCF-7 cells. The findings revealed that NA-2 significantly inhibited the growth of MCF-7 cells, with an IC50 value of 1.65 mM after 48 hours of treatment. The mechanism of action was attributed to the induction of apoptosis, evidenced by an enhanced Bax/Bcl-2 ratio, and the arrest of the cell cycle at the G0/G1 phase. nih.gov

Furthermore, the anticancer activity of various other derivatives has been assessed against both MCF-7 and HCT116 cell lines. For example, a chalcone (B49325) derivative, Compound 15, exhibited significant cytotoxic activity against both MCF-7 and HCT116 cells, with IC50 values of 32.73 µM and 25.60 µM, respectively. ekb.eg This compound was found to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic genes like p53 and BAX, while downregulating the anti-apoptotic gene BCL-2. ekb.eg Similarly, certain benzimidazole (B57391) derivatives have also shown cytotoxic effects against both MCF-7 and HCT-116 cell lines, indicating the broad interest in different chemical scaffolds for activity against these cancer types. waocp.org

These findings on related structures suggest that the acetamide scaffold is a promising area for the development of new anticancer agents, and while specific data for this compound is limited, the broader class of compounds shows potential for inducing apoptosis in cancer cells.

Modulation of Cell Survival and Proliferation Signaling Pathways (e.g., Caspase Activation, PARP Cleavage)

The induction of apoptosis is often mediated by a cascade of enzymes known as caspases, whose activation leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is considered a hallmark of apoptosis.

Research on compounds structurally related to this compound has shed light on the modulation of these pathways. For instance, the treatment of cancer cells with certain therapeutic agents can lead to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. mdpi.com Activated caspase-3 is a key enzyme responsible for the cleavage of PARP-1. mdpi.com

A study on the cyclic dipeptide cyclo(Phe-Pro) in HT-29 colon cancer cells demonstrated a time-dependent cleavage of PARP, which was detectable as early as 8 hours post-treatment. nih.gov This PARP cleavage was accompanied by a significant increase in caspase-3 activity. nih.gov The cleavage of PARP-1 by caspases results in the formation of two specific fragments, an 89-kD catalytic fragment and a 24-kD DNA-binding domain, which prevents the enzyme from repairing DNA damage and thus promotes apoptosis.

Furthermore, investigations into other novel compounds have also confirmed the link between their anticancer activity and the activation of apoptotic pathways. For example, a chalcone isolated from Eugenia aquea was found to inhibit the proliferation of MCF-7 cells and promote apoptosis through the activation of PARP. nih.gov These studies on various molecules underscore the importance of caspase activation and PARP cleavage as key mechanisms in the induction of apoptosis in cancer cells and suggest a potential avenue of action for this compound and its derivatives.

Inhibition of Tyrosine Kinases (e.g., VEGFR-2, EGFR T790M) by Related Thiazolidine (B150603) Derivatives

Thiazolidine derivatives, which can be synthesized from chloroacetamide precursors, have emerged as potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling. Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) with the T790M mutation are key targets in cancer therapy.

A series of thiazolidine-2,4-dione derivatives synthesized from the appropriate chloroacetamide derivatives were evaluated for their inhibitory effects on VEGFR-2 and EGFRT790M. Several of these compounds demonstrated significant inhibitory activity.

| Compound | VEGFR-2 IC50 (µM) | Reference (Sorafenib) VEGFR-2 IC50 (µM) |

|---|---|---|

| Derivative 4f | 0.095 | 0.084 |

| Derivative 4g | 0.083 | |

| Derivative 5g | 0.080 |

As shown in the table, derivatives 4g and 5g exhibited potent inhibition of VEGFR-2 at the submicromolar level, with IC50 values of 0.083 µM and 0.080 µM respectively, which are comparable to the reference drug sorafenib (B1663141) (IC50 = 0.084 µM). Compound 4f also showed strong inhibition with an IC50 of 0.095 µM. The same set of compounds was also tested for their inhibitory activity against the mutant EGFRT790M, indicating the potential for dual inhibition. The synthesis of these active thiazolidine derivatives involved the reaction of an intermediate with the corresponding chloroacetamide derivative, highlighting the importance of the 2-chloro-N-acetamide scaffold in developing these kinase inhibitors.

Antimicrobial Efficacy and Mechanisms of Action

In addition to their anticancer potential, this compound and its analogs have been investigated for their antimicrobial properties, demonstrating activity against both pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy against Pathogenic Strains

While specific data on the antibacterial spectrum of this compound is limited, studies on a closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated its antibacterial potential, particularly against Klebsiella pneumoniae. scielo.brscielo.brresearchgate.net This gram-negative bacterium is a significant cause of nosocomial infections and is known for its high rates of drug resistance.

Research has shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits antibacterial activity against K. pneumoniae. scielo.brscielo.br Furthermore, studies have explored the synergistic effects of this acetamide derivative when combined with conventional antibacterial drugs. The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with antibiotics such as meropenem (B701) and imipenem (B608078) resulted in a synergistic effect against K. pneumoniae strains. scielo.br An additive effect was observed when combined with ciprofloxacin (B1669076) and cefepime. scielo.br These findings suggest that such acetamide derivatives could potentially be used to enhance the efficacy of existing antibiotics. The presence of the chloro atom in the acetamide group appears to be important for the observed antibacterial activity. nih.gov

Antifungal Properties and Targets (e.g., Candida albicans)

Derivatives of 2-chloro-acetamide have shown promising antifungal activity, particularly against Candida species, which are common causes of opportunistic fungal infections in humans. A study on 2-chloro-N-phenylacetamide demonstrated its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.govscielo.brresearchgate.net

The antifungal activity of 2-chloro-N-phenylacetamide was characterized by determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

| Organism | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | 128 - 256 | 512 - 1024 |

The compound inhibited all tested strains of C. albicans and C. parapsilosis with a MIC ranging from 128 to 256 µg/mL and an MFC between 512 and 1,024 µg/mL. nih.govscielo.brresearchgate.net In addition to inhibiting planktonic cell growth, 2-chloro-N-phenylacetamide was also effective against biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. nih.govscielo.brresearchgate.net Interestingly, the mechanism of action does not appear to involve binding to ergosterol (B1671047) in the fungal cell membrane or damaging the cell wall. nih.govscielo.br In silico studies have suggested that the antifungal activity of a related compound, 2-chloro-N-phenylacetamide (A1Cl), may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). researchgate.netnih.gov The presence of the chloro atom has been shown to be crucial for the antifungal activity of acetamide derivatives against Candida albicans. nih.gov

Inhibition of Bacterial Growth and Biofilm Formation

Direct studies on the antibacterial or antibiofilm properties of this compound are not readily found. However, research on structurally similar compounds provides insight into the potential antimicrobial effects of the chloroacetamide functional group.

Studies on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated antibacterial activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. scielo.brresearchgate.netscielo.br Research suggests that the chloro atom is directly related to the potency of the observed antibacterial activity. nih.gov The mechanism of action for this analogue is thought to involve acting on penicillin-binding protein, which is crucial for maintaining the bacterial cell wall, ultimately leading to cell lysis. nih.gov When 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was used in combination with conventional antibiotics like meropenem and imipenem, it exhibited a synergistic effect, reducing the concentrations needed to cause bacterial death. scielo.br

The presence of a chloro group on the alpha-carbon of acetamides appears to be a critical factor for antimicrobial activity. For instance, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in the inhibition of 96.6% of C. albicans strains. nih.gov

Table 1: In Vitro Antibacterial Activity of a Related Compound Below are the Minimum Inhibitory Concentrations (MICs) for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against various Klebsiella pneumoniae strains, demonstrating its activity.

| Strain | MIC of CFA (µg/mL) |

| KP-26 | 512 |

| KP-56 | 512 |

| KP-83 | 512 |

| KP-176 | 512 |

| KP-260 | 512 |

| ATCC-700603 | 512 |

Data sourced from a study on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. scielo.br

Herbicidal Properties and Phytotoxicity Mechanisms

The chloroacetamide class of compounds is widely recognized for its herbicidal activity. researchgate.net These herbicides are crucial in modern agriculture for controlling annual grass weeds and some broadleaf weeds in major crops. researchgate.netresearchgate.net

Chloroacetamide herbicides primarily function as pre-emergence herbicides, meaning they are applied to the soil to control weeds before they sprout from the surface. okstate.educapes.gov.br Their effectiveness relies on inhibiting the very early stages of seedling growth. capes.gov.br They are generally effective against grass weeds and small-seeded broadleaf weeds. okstate.edu The efficacy of chloroacetamides can be influenced by soil management systems, with studies showing greater effectiveness in conventional tillage compared to no-tillage systems. awsjournal.org

Table 2: Examples of Chloroacetamide Herbicides and Weeds Controlled This table provides examples of common chloroacetamide herbicides and the types of weeds they are effective against.

| Herbicide | Common Weeds Controlled |

| Acetochlor | Digitaria sanguinalis (Large crabgrass), Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant foxtail) |

| Alachlor | Amaranthus spp. (Pigweed), Chenopodium album (Common lambsquarters), various annual grasses |

| Metolachlor | Sorghum halepense (Johnsongrass seedlings), Cyperus esculentus (Yellow nutsedge), various annual grasses and broadleaves |

| Propachlor (B1678252) | Setaria italica (Foxtail millet), Amaranthus spp. (Pigweed) bsdf-assbt.org |

The primary mode of action for chloroacetamide herbicides is not the inhibition of photosynthetic electron transport. Instead, their herbicidal activity is attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.netresearchgate.net This disruption prevents the formation of essential lipids and other components required for cell membrane integrity and plant development, ultimately leading to the death of the susceptible weed seedling. researchgate.netontosight.ai While some herbicides, such as triazines, act by inhibiting Photosystem II of the photosynthetic pathway, this is a distinct mechanism from that of chloroacetamides. okstate.edu

The inhibition of VLCFA synthesis by chloroacetamides directly impacts plant growth and development. These herbicides primarily inhibit the shoot development of susceptible species, preventing their emergence and growth. researchgate.net The developmental effects are a direct consequence of the disruption of cell division and enlargement. Studies on related chloroacetamides like alachlor and metolachlor have shown that they inhibit both cell division in oat roots and cell enlargement in oat coleoptiles. researchgate.net This leads to stunted growth and failure of the seedling to emerge from the soil. While some chemicals are used specifically as plant growth regulators to manage crop development, the effects of chloroacetamide herbicides on susceptible weeds are phytotoxic, leading to mortality rather than controlled growth regulation. nih.govumn.edu

Other Investigational Biological Activities

There is no readily available scientific literature or research data detailing investigations into the anti-fibrotic activity of this compound or its derivatives in tissue models.

Neuroprotective Effects in Neurodegenerative Models

Currently, there is no publicly available scientific literature or research data detailing the neuroprotective effects of this compound in models of neurodegenerative diseases. Studies specifically investigating this compound for its potential to salvage, recover, or regenerate the nervous system, its cells, structure, and function in the context of neurodegeneration have not been reported.

Sensitization of Transient Receptor Potential Channels (TRPV1, TRPA1) via mGluR5 Signaling

Research on derivatives of this compound has shed light on the modulation of pain pathways through the sensitization of Transient Receptor Potential (TRP) channels. Specifically, studies have demonstrated a connection between the activation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the sensitization of TRPV1 and TRPA1 channels, which are key players in thermal and mechanical hypersensitivity.

A study investigating facial pain in rats found that the peripheral mGluR5 signaling pathway is crucial for this sensitization process. nih.gov In this research, it was observed that TRPV1 and TRPA1 were expressed in trigeminal ganglion (TG) neurons that also expressed mGluR5. nih.gov Continuous administration of glutamate into the facial skin led to a significant increase in the number of TG neurons immunoreactive for TRPV1 or TRPA1 after seven days. nih.gov This suggests that prolonged glutamate signaling via mGluR5 can upregulate the expression of these pain-related ion channels. The signaling cascade was found to involve Protein Kinase C epsilon (PKCε), as phosphorylation of PKCε was significantly enhanced in the trigeminal ganglion following glutamate injection. nih.gov These findings indicate that activation of mGluR5 can lead to the sensitization of TRPV1 and TRPA1 channels through a PKCε-dependent mechanism, contributing to heightened pain sensitivity. nih.gov

The table below summarizes key findings from the study on the sensitization of TRPV1 and TRPA1 channels.

| Experimental Model | Key Receptor/Channel | Observation | Implication |

| Glutamate-injected rats (facial pain model) | mGluR5, TRPV1, TRPA1 | Co-expression of TRPV1 and TRPA1 in mGluR5-immunoreactive trigeminal ganglion neurons. nih.gov | Establishes a direct anatomical link for the interaction between these signaling molecules. |

| Glutamate-injected rats (facial pain model) | TRPV1, TRPA1 | Significant increase in the number of TRPV1- and TRPA1-immunoreactive neurons after 7 days of glutamate injection. nih.gov | Suggests that persistent mGluR5 activation leads to an upregulation of TRPV1 and TRPA1 channels. |

| Glutamate-injected rats (facial pain model) | PKCε | Enhanced phosphorylation of PKCε in the trigeminal ganglion following glutamate treatment. nih.gov | Implicates PKCε as a downstream effector in the mGluR5 signaling pathway that sensitizes TRP channels. |

Disruption of Protein-Protein Interactions (e.g., Annexin A2–S100A10)

There is no available scientific evidence to suggest that this compound or its derivatives are involved in the disruption of the protein-protein interaction between Annexin A2 and S100A10. Research into small molecules that can modulate this specific interaction has identified other chemical classes, but the N-(4-isopropylphenyl)acetamide scaffold has not been implicated in this context.

Environmental Fate and Ecotoxicological Considerations of Chloroacetamide Compounds

Degradation Pathways in Environmental Compartments

The persistence and transformation of chloroacetamide compounds in the environment are governed by a combination of biological and physico-chemical processes.

Biological and Physico-Chemical Degradation ProcessesMicrobial degradation is a primary mechanism for the dissipation of chloroacetamide herbicides from soil.nih.govSoil bacteria have been identified that can utilize these compounds as a sole carbon source.nih.govresearchgate.netFor instance, studies on propachlor (B1678252) have shown that it disappears rapidly from soil, with reported half-lives of up to three weeks, and degradation is favored by high temperature and soil moisture.who.intThe major routes of dissipation for propachlor are aerobic soil metabolism and, in the absence of an active microbial population, leaching.epa.govepa.govThe field dissipation half-life is typically between one to six days.epa.gov

Two distinct bacterial degradation pathways for propachlor have been characterized:

Pseudomonas sp. strain PEM1: This strain degrades propachlor, leading to the accumulation of metabolites including N-isopropylacetanilide, acetanilide, acetamide (B32628), and catechol. nih.govnih.gov

Acinetobacter sp. strain BEM2: This bacterium metabolizes propachlor into N-isopropylacetanilide, N-isopropylaniline, isopropylamine, and catechol. nih.govnih.gov

In both pathways, the initial step is the dehalogenation of the parent compound to form N-isopropylacetanilide, and the ultimate product of the aromatic ring is carbon dioxide. nih.gov

Physico-chemical degradation processes such as photolysis and hydrolysis are generally slower for this class of compounds. Chloroacetamides are relatively stable in water, but their fate in groundwater is likely controlled by these slower abiotic reactions with water or minerals. proquest.com

Hydrolytic De-chlorination MechanismsDe-chlorination is a critical step in the detoxification and degradation of chloroacetamide herbicides. This can occur through several mechanisms. In biological systems, the detoxification often involves the formation of glutathione-acetanilide conjugates, a reaction mediated by the enzyme glutathione-S-transferase.tandfonline.com

Abiotic, or chemical, de-chlorination can also occur. One studied mechanism is a bimolecular nucleophilic substitution (SN2) reaction. For example, the agrochemical thiourea (B124793) can react with propachlor, replacing the chlorine atom and thus detoxifying the herbicide. usda.govnih.govresearchgate.net This reaction is significantly accelerated in sand or soil compared to an aqueous solution, suggesting a catalytic process. nih.govresearchgate.net Similarly, reactions with common aquifer and sediment constituents like pyrite (B73398) (FeS₂) can lead to reductive dechlorination on an environmentally relevant timescale of days. proquest.com

Formation and Characterization of Transformation Products and Metabolites

The degradation of chloroacetamide herbicides leads to the formation of various transformation products and metabolites, the nature of which depends on the degradation pathway. As noted, microbial degradation of propachlor by Pseudomonas and Acinetobacter strains yields several intermediate compounds. nih.gov The initial metabolite, N-isopropylacetanilide, is common to both pathways, after which the metabolic routes diverge. nih.gov

Beyond these intermediates, further degradation leads to more polar compounds. Three major acid degradates of propachlor have been identified which have a high potential to leach and persist in groundwater. epa.govepa.gov Studies have detected numerous neutral degradates in the environment, with concentrations often exceeding those of the parent compounds. nih.gov

The table below summarizes the key transformation products identified from the degradation of propachlor.

| Parent Compound | Degradation Pathway | Key Transformation Products/Metabolites | Reference |

| Propachlor | Microbial (Acinetobacter sp. BEM2) | N-isopropylacetanilide, N-isopropylaniline, Isopropylamine, Catechol | nih.gov |

| Propachlor | Microbial (Pseudomonas sp. PEM1) | N-isopropylacetanilide, Acetanilide, Acetamide, Catechol | nih.gov |

| Propachlor | Environmental (General) | Propachlor ethanesulfonic acid (ESA), Hydroxyl propachlor, Oxanilic acid derivatives | epa.govresearchgate.net |

Transport and Distribution in Environmental Media (Soil, Water)

Chloroacetamide herbicides are generally characterized by high mobility in soil. acs.org Propachlor, for example, has a low affinity for adsorbing to soil particles, which, combined with its solubility, makes it prone to transport. epa.gov The major routes of dissipation are microbial metabolism and leaching. epa.gov

The presence of dissolved organic matter (DOM) in soil-water systems can further increase the mobility of these compounds. acs.orgnih.gov Studies have shown that DOM can reduce the sorption of propachlor to soil, thereby increasing its concentration in soil leachate and enhancing its movement. acs.orgnih.gov

Due to this high mobility, propachlor and its degradates have been detected in some groundwater wells. epa.govepa.gov The parent compound itself is not considered a significant threat to groundwater under most conditions because it degrades relatively quickly. epa.govepa.gov However, its more stable and mobile acid degradates are of greater concern as they have a higher potential to leach into and persist in groundwater systems. epa.govepa.gov These degradates are also more available for runoff into surface waters. epa.gov

Ecotoxicological Impact Assessment on Non-Target Organisms

The ecotoxicological profile of propachlor indicates a range of effects on non-target organisms. It is considered moderately to highly toxic to aquatic life. who.intepa.gov Birds may also be moderately affected, particularly on an acute oral basis. who.intepa.gov Conversely, it is practically non-toxic to bees and earthworms at typical environmental concentrations. who.intepa.gov

The table below presents a summary of acute toxicity data for propachlor for several non-target species.

| Organism Group | Species | Endpoint | Value | Reference |

| Birds | Various | Acute Oral LD₅₀ | 137 - 735 mg/kg body weight | who.int |

| Fish | Freshwater Fish | Acute LC₅₀ | Moderately to Highly Toxic | epa.gov |

| Aquatic Invertebrates | Midge Larvae | LC₅₀ | 0.79 - 1.8 mg/L | who.int |

| Insects | Honey Bees | Contact LD₅₀ | 311 µ g/bee | who.int |

| Annelids | Earthworms | NOEC | 100 mg/kg soil | who.int |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in air or water that is lethal to 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

Future Directions and Emerging Research Avenues for 2 Chloro N 4 Isopropylphenyl Acetamide

Exploration of Novel Therapeutic Applications

The structural characteristics of 2-Chloro-N-(4-isopropylphenyl)acetamide make it a compelling candidate for the development of new therapeutic agents. Research into acetamide (B32628) derivatives has revealed a broad spectrum of biological activities, suggesting that this specific compound warrants further investigation for its potential medicinal applications.

One of the most promising areas of exploration is its antimicrobial activity . Studies on similar N-(substituted phenyl)-2-chloroacetamides have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The presence and position of substituents on the phenyl ring have been shown to influence the antimicrobial efficacy. researchgate.netnih.gov For instance, halogenated p-substituted phenyl rings in related molecules have been associated with high lipophilicity, which may facilitate passage through the cell membranes of microorganisms. researchgate.netnih.gov Specifically, a benzimidazole (B57391)–pyrimidine acetamide hybrid synthesized using this compound was found to be more active than Streptomycin against certain Gram-positive bacteria like S. aureus and B. subtilis. mdpi.comresearchgate.net

Further research is also warranted in the area of antiviral and antifungal applications . While direct studies on the antiviral properties of this compound are limited, the broader class of acetamides has been investigated for a range of biological activities. nih.govneliti.com For example, some acetamide derivatives have shown antifungal activity against pathogens like Candida albicans. researchgate.netnih.govnih.gov

In the context of cancer research , the exploration of novel chemical entities is crucial. While specific studies on the anticancer potential of this compound are not yet prevalent, the core structure is a feature in various biologically active molecules, indicating that it could be a valuable scaffold for designing new anticancer agents.

Development of Advanced Agrochemical Formulations

In the agricultural sector, this compound is recognized for its herbicidal properties. google.com Future research is focused on developing more efficient and environmentally friendly agrochemical formulations.

Controlled-release formulations represent a significant advancement in this area. These systems are designed to release the active compound in a gradual manner, which can improve efficacy and reduce the environmental impact of the herbicide. institutoidv.org Nanotechnology offers promising tools for creating such advanced delivery systems. institutoidv.orgsemanticscholar.org

Nano-based delivery systems , such as nanocapsules and nanospheres, are being explored to enhance the application of pesticides and herbicides. institutoidv.orgnih.gov These nano-delivery systems can protect the active ingredient from premature degradation and allow for a more targeted application. researchgate.net The use of natural polymers in these nanoformulations is also being investigated to improve their biocompatibility and sustainability. nih.gov The goal of these advanced formulations is to maximize the effectiveness of the herbicide while minimizing the amount needed, thereby reducing potential environmental contamination. researchgate.net

Table 1: Potential Advanced Agrochemical Formulations

| Formulation Type | Description | Potential Benefits |

|---|---|---|

| Controlled-Release Granules | The active ingredient is incorporated into a matrix that slowly degrades in the soil. | Prolonged efficacy, reduced frequency of application, lower environmental impact. |

| Nano-emulsions | The compound is dispersed as nano-sized droplets in a liquid, often water. | Improved stability, better coverage on plant surfaces, enhanced absorption. |

| Polymer Nanocapsules | The herbicide is encapsulated within a biodegradable polymer shell. | Protection from environmental degradation, targeted release triggered by specific conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of discovering and optimizing new chemical compounds. nih.govmdpi.com These technologies can analyze vast datasets to predict the properties and activities of molecules, significantly speeding up the research and development process. mdpi.comcrimsonpublishers.com

Computational screening and Quantitative Structure-Activity Relationship (QSAR) studies are key applications of AI in this field. QSAR models can predict the biological activity of a compound based on its molecular structure. researchgate.netnih.govufv.br For N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been used to predict their antimicrobial potential, helping to identify the most promising candidates for further testing. researchgate.netnih.gov These computational tools can screen large virtual libraries of compounds to identify those with the desired properties, saving time and resources. nih.gov

AI and ML can also be used to optimize the synthesis of this compound. Machine learning algorithms can analyze reaction data to predict the optimal conditions for a chemical synthesis, such as temperature, pressure, and catalyst choice. beilstein-journals.org This can lead to higher yields, reduced waste, and more efficient production processes. chemrxiv.orgresearchgate.net A two-step framework combining Bayesian Optimization and a Deep Neural Network has been shown to efficiently optimize nanoparticle synthesis, a process that can be adapted for the synthesis of other chemical compounds. chemrxiv.orgresearchgate.netchemrxiv.org

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of sustainable synthesis routes for this compound is an important area of future research.

Flow chemistry is a promising green chemistry approach. jst.org.inthieme-connect.de In flow synthesis, reactants are continuously pumped through a reactor, allowing for better control over reaction conditions, improved safety, and often higher yields compared to traditional batch processes. jst.org.ind-nb.infomdpi.com This technique can also reduce solvent usage and energy consumption. thieme-connect.de The use of flow chemistry can be particularly advantageous for reactions that are difficult to control on a large scale in batch reactors. thieme-connect.ded-nb.info

The use of biocatalysts , such as enzymes, in the synthesis of chemical compounds is another key aspect of green chemistry. Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for harsh reagents and solvents. Research into enzymatic pathways for the synthesis of acetamides could lead to more environmentally friendly production methods.

In-depth Mechanistic Elucidation of Biological and Environmental Interactions

A thorough understanding of how this compound interacts with biological systems and the environment is crucial for its safe and effective use. Future research will focus on elucidating these mechanisms at a molecular level.

Investigating the interaction with biological targets is essential for understanding the compound's mode of action. For therapeutic applications, this involves identifying the specific enzymes or receptors that the compound interacts with to produce its biological effect. In the context of its herbicidal activity, research would focus on the plant-specific pathways that it disrupts.